Eszopiclone D8

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

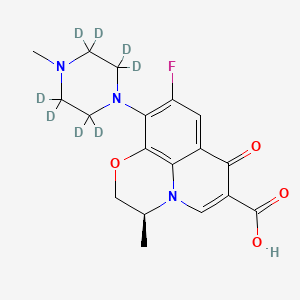

Eszopiclone, also known by the brand name Lunesta, is a sedative used to treat insomnia . It belongs to the group of medicines called central nervous system (CNS) depressants, which slow down the nervous system . Eszopiclone causes relaxation to help you fall asleep and stay asleep .

Molecular Structure Analysis

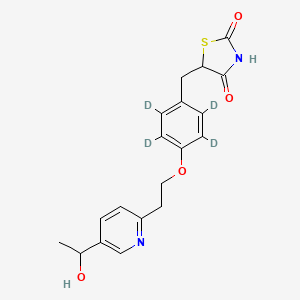

Eszopiclone has the molecular formula C17H17ClN6O3 . It is the active stereoisomer of zopiclone, belonging to the class of drugs known as cyclopyrrolones . The (S)-zopiclone has a relatively higher affinity and accounts for much of the action of racemic zopiclone .Chemical Reactions Analysis

The electrochemical oxidation of zopiclone, a compound related to eszopiclone, has been studied. N-Desmethyl zopiclone and zopiclone N-oxide have been reported as products of enzymatic metabolism of the drug .Physical And Chemical Properties Analysis

Eszopiclone has an average mass of 388.808 Da and a monoisotopic mass of 388.105072 Da . It has a density of 1.5±0.1 g/cm3, a boiling point of 580.7±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.6 mmHg at 25°C .Wissenschaftliche Forschungsanwendungen

Treatment of Chronic Insomnia

Eszopiclone D8: is widely recognized for its efficacy in treating chronic insomnia . It has been approved by the FDA for long-term treatment, demonstrating significant improvements in sleep latency, maintenance, and quality. The medication helps patients achieve a more consistent sleep pattern, which is crucial for overall health and well-being .

Management of Comorbid Insomnia

Patients suffering from insomnia alongside other comorbid conditions, such as psychiatric or neurological disorders, may benefit from Eszopiclone D8 . It has shown to improve sleep in such complex cases, which can be particularly challenging to treat due to the interplay of multiple health issues .

Pharmacological Research

Eszopiclone D8: serves as a valuable subject in pharmacological research due to its unique properties as the S(+)-enantiomer of racemic zopiclone. Studies focus on its interaction with the GABA receptor and its higher affinity compared to its R(-)-enantiomer, providing insights into the mechanisms of sedative hypnotics .

Sleep Disorders in Special Populations

Research involving Eszopiclone D8 also extends to special populations, such as the elderly or those with specific health conditions. The safety and efficacy profiles of the drug in these groups are of particular interest, given the potential for different pharmacokinetics and pharmacodynamics .

Comparative Studies with Other Hypnotics

Eszopiclone D8: is often used in comparative studies with other non-benzodiazepine hypnotics. These studies aim to determine the relative effectiveness, safety, and side effect profiles of various sleep aids, which is critical for informed clinical decision-making .

Development of New Therapeutic Agents

The molecular structure and action of Eszopiclone D8 provide a template for the development of new therapeutic agents. By understanding its pharmacological effects, researchers can design new drugs that may offer improved efficacy or reduced side effects for treating insomnia .

Wirkmechanismus

Target of Action

Eszopiclone D8, also known as Eszopiclone, primarily targets the GABA receptor complexes . These receptors are located near benzodiazepine receptors and play a crucial role in the central nervous system by mediating inhibitory neurotransmission .

Mode of Action

It is believed to exert its effects by binding to the gaba receptor complexes at binding sites located near benzodiazepine receptors . This interaction is thought to potentiate the effects of GABA, leading to increased inhibitory effects, which may explain its hypnotic and sedative effects .

Biochemical Pathways

Eszopiclone’s action on the GABA receptor complexes affects various biochemical pathways. It has been found to modulate GABA-A (or GABAA) receptor subunits 1, 3 . Furthermore, it has been shown to potentiate α1β2γ3 receptors with equal potency to α1β2γ2, but with a 1.5-fold reduction in efficacy .

Pharmacokinetics

Eszopiclone is metabolized mainly by Cytochrome P450-3A (CYP3A) isoforms . The mean half-life in healthy nonelderly individuals is 6.1 hours, which is prolonged in the elderly, in patients with hepatic insufficiency, and by coadministration of CYP3A inhibitors . This longer half-life compared to other commonly used hypnotics may translate into improved efficacy in enhancing sleep maintenance .

Result of Action

Eszopiclone’s action results in improved sleep quality in patients with insomnia . It consistently improves sleep maintenance relative to placebo, based on measures of shortened wake time after sleep onset, and prolonged total sleep time . It may also produce residual sedation and impairment of driving performance in the initial morning waking hours .

Action Environment

The action, efficacy, and stability of Eszopiclone can be influenced by various environmental factors. Caution should be used when administering eszopiclone to patients with compromised respiratory function . Furthermore, the efficacy of eszopiclone can be affected by the patient’s health status, such as age, liver function, and the presence of other medications .

Safety and Hazards

Eszopiclone may cause a severe allergic reaction . Some people using this medicine have engaged in activity while not fully awake and later had no memory of it . Serious injury or death could occur if you walk or drive while you are not fully awake . It may also cause serious side effects such as anxiety, depression, aggression, agitation, memory problems, unusual thoughts or behavior, thoughts of hurting yourself, or confusion, hallucinations .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for Eszopiclone D8 involves the incorporation of eight deuterium atoms into the molecular structure of Eszopiclone, which is a nonbenzodiazepine hypnotic agent. This can be achieved through a series of chemical reactions that involve the use of deuterated reagents and solvents.", "Starting Materials": [ "Eszopiclone", "Deuterated reagents and solvents" ], "Reaction": [ "Step 1: Protection of the amine group of Eszopiclone using a suitable protecting group such as Boc or Fmoc", "Step 2: Deuteration of the protected Eszopiclone using deuterated reagents and solvents such as deuterated lithium aluminum hydride (LiAlD4) or deuterated methanol (CD3OD)", "Step 3: Deprotection of the amine group to obtain Eszopiclone D8", "Step 4: Purification of the product using standard techniques such as column chromatography or recrystallization" ] } | |

CAS-Nummer |

1093385-24-0 |

Produktname |

Eszopiclone D8 |

Molekularformel |

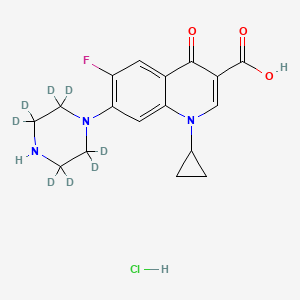

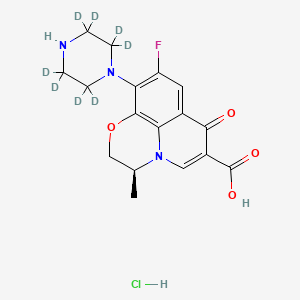

C17H9D8ClN6O3 |

Molekulargewicht |

396.86 |

Aussehen |

White Solid |

melting_point |

197-200 °C |

Reinheit |

0.95 |

Verwandte CAS-Nummern |

138729-47-2 (unlabelled) |

Synonyme |

[(9S)-8-(5-Chloropyridin-2-yl)-7-oxo-2,5,8-triazabicyclo[4.3.0]nona-1,3,5-trien-9-yl]4-methylpiperazine-d8-1-carboxylate; Lunesta-d8; (S)-zopiclone-d8 |

Tag |

Zopiclone Impurities |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[[4-[2-(5-Acetylpyridin-2-yl)ethoxy]-2,3,5,6-tetradeuteriophenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B602701.png)